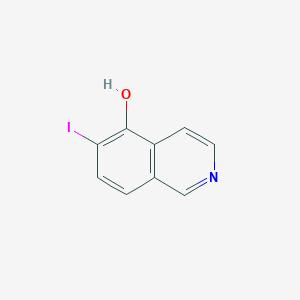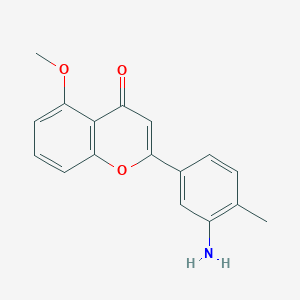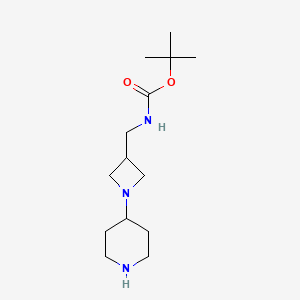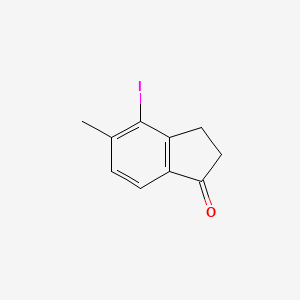
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group enhances the reactivity and stability of the aziridine ring, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the nucleophilic ring-opening of epoxides followed by cyclization. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, such as 4-nitrophenylsulfonamide, under basic conditions . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically carried out using column chromatography, and the optical purity is retained in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amines, thioethers, and ethers.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the sulfonyl group can undergo oxidation to form sulfonic acids.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed:
Amines: Formed from nucleophilic ring-opening with amines
Thioethers: Formed from nucleophilic ring-opening with thiols
Ethers: Formed from nucleophilic ring-opening with alcohols
Sulfonic Acids: Formed from oxidation of the sulfonyl group
Applications De Recherche Scientifique
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine involves the nucleophilic ring-opening of the aziridine ring. The high ring strain of the aziridine makes it highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used . The presence of the 4-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening reaction .
Comparaison Avec Des Composés Similaires
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Similar in structure but with a different sulfonyl group, leading to variations in reactivity and applications.
N-Tosylaziridine: Another aziridine derivative with a tosyl group, commonly used in nucleophilic ring-opening reactions.
Uniqueness: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, particularly in the synthesis of complex molecules and drug delivery systems .
Propriétés
Numéro CAS |
648894-19-3 |
|---|---|
Formule moléculaire |
C11H14N2O4S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H14N2O4S/c1-8(2)11-7-12(11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
WZVIVJNRGNJNIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)





![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)




![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
